![molecular formula C19H12F4N2O2 B2458535 1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946254-84-8](/img/structure/B2458535.png)
1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a molecular formula of C19H12F4N2O2 . This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound, also known as “1-(2-fluorobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide” or “F2743-1399”, has shown subnanomolar affinities for human muscarinic M1 (hM1), M2 (hM2), and M3 (hM3) receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.
Mode of Action
The compound interacts with its targets (hM1, hM2, and hM3 receptors) through a slow dissociation process. It dissociates very slowly from hM3 receptors with a half-life of 166 minutes . This slow dissociation is indicative of a strong and prolonged interaction with the receptor, which could lead to sustained physiological responses.
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in medicinal chemistry due to its ability to interact with specific biological targets:
- Pharmacological Potential : Research indicates that this compound may act as an inhibitor or modulator for various enzymes and receptors involved in disease processes. Its structural similarity to known pharmacophores allows for exploration in drug design.
- Targeting STING Pathway : It has been identified as a modulator of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in innate immunity. Activation of STING can enhance immune responses against tumors and infections, making this compound a candidate for cancer immunotherapy.
Biological Studies
The biological implications of 1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide are significant:
- Cellular Effects : Studies have shown that the compound can influence cellular processes such as apoptosis and proliferation in cancer cell lines. Its interaction with the STING pathway suggests potential applications in enhancing anti-tumor immunity .
- Therapeutic Applications : Ongoing research is focused on its use as a therapeutic agent for conditions like cancer and viral infections. The compound's ability to activate immune pathways positions it as a promising candidate for further development .
Materials Science Applications
The unique electronic properties of this compound due to its halogen substitutions make it suitable for applications in materials science:
- Organic Electronics : The compound's electronic characteristics allow it to be explored as a building block for organic semiconductors and photovoltaic materials. Its stability and reactivity can be advantageous in the development of new electronic devices .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydropyridine Core : This can be achieved through Hantzsch dihydropyridine synthesis involving aldehydes, β-keto esters, and ammonia.
- Halogenation Reactions : The introduction of fluorinated phenyl groups is conducted using halogenated benzyl halides under nucleophilic substitution conditions.
- Coupling Reactions : Final product formation may involve coupling reactions using palladium catalysts to achieve the desired molecular structure .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study published in Journal of Medicinal Chemistry explored its role as a STING agonist, demonstrating enhanced immune response in preclinical models .
- Research conducted by Materials Science Reports highlighted its potential use in organic photovoltaics, indicating improved efficiency when incorporated into device architectures .
Comparison with Similar Compounds
Similar compounds include other fluorinated organic molecules with comparable structures. The uniqueness of 1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide lies in its specific arrangement of fluorine atoms and functional groups, which can result in distinct chemical and biological properties .
Biological Activity
The compound 1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that dihydropyridine derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives against common pathogens. The compound showed promising results against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 62.5 μM for Gram-positive bacteria and higher for Gram-negative strains .
Antitumor Activity
In a series of tests on human tumor cell lines, this compound demonstrated selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and NCI-H661 (lung cancer). The compound's effectiveness was compared to standard chemotherapeutics like etoposide, showing superior activity in inhibiting cell proliferation .
Anticonvulsant Activity
The anticonvulsant potential of the compound was assessed through various models. It exhibited protective effects in the maximal electroshock (MES) test and the 6 Hz test at doses of 100 mg/kg, indicating its potential as an anticonvulsant agent .
The biological activity of this compound is attributed to its ability to interact with several biological targets:
- Voltage-Gated Ion Channels : Studies have shown that dihydropyridine derivatives can modulate voltage-gated sodium and calcium channels, which are crucial in neuronal excitability and muscle contraction .
- GABA Receptors : The compound may also influence GABAergic transmission, which is essential for anticonvulsant effects .
Study 1: Antimicrobial Efficacy
In a controlled study involving the treatment of bacterial infections in mice, the compound was administered at varying doses. The results indicated a significant reduction in bacterial load in treated groups compared to controls. The observed efficacy was attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .
Study 2: Cancer Cell Line Testing
A comprehensive evaluation on human tumor cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death. Furthermore, Western blot analysis demonstrated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-6-2-1-4-11(13)10-25-9-3-5-12(19(25)27)18(26)24-15-8-7-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDMCKMCXJTALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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